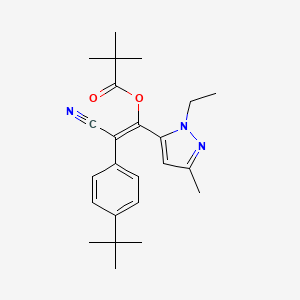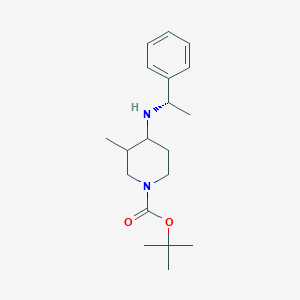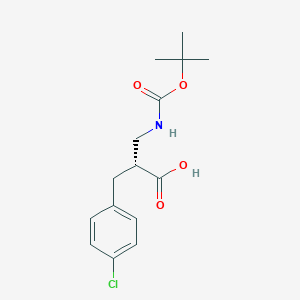
5-(Fluoromethyl)-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Fluoromethyl)-2-methylpiperidine is a fluorinated organic compound belonging to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and agrochemicals due to their biological activity and chemical stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Fluoromethyl)-2-methylpiperidine typically involves the introduction of a fluoromethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable fluoromethylating agent, such as fluoromethyl iodide, reacts with a piperidine derivative under basic conditions. The reaction can be carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis can also enhance reaction rates and selectivity, making the process more efficient. Additionally, the incorporation of fluorine atoms into organic molecules often requires specialized equipment and safety measures due to the reactivity of fluorinating agents.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Fluoromethyl)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group or other reduced forms.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce methyl-substituted piperidines.
Applications De Recherche Scientifique
5-(Fluoromethyl)-2-methylpiperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry.
Biology: The compound can be used as a probe to study the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: Fluorinated piperidines are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials with improved properties.
Mécanisme D'action
The mechanism of action of 5-(Fluoromethyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. This can result in altered biological activity, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropiperidine: Another fluorinated piperidine with a fluorine atom at the 2-position.
4-Fluoropiperidine: A compound with a fluorine atom at the 4-position of the piperidine ring.
5-Fluoropiperidine: Similar to 5-(Fluoromethyl)-2-methylpiperidine but without the methyl group at the 2-position.
Uniqueness
This compound is unique due to the presence of both a fluoromethyl group and a methyl group in the piperidine ring. This dual substitution can lead to distinct chemical and biological properties compared to other fluorinated piperidines. The combination of fluorine and methyl groups can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.
Propriétés
Formule moléculaire |
C7H14FN |
|---|---|
Poids moléculaire |
131.19 g/mol |
Nom IUPAC |
5-(fluoromethyl)-2-methylpiperidine |
InChI |
InChI=1S/C7H14FN/c1-6-2-3-7(4-8)5-9-6/h6-7,9H,2-5H2,1H3 |
Clé InChI |
FKUBCGAHGRXUDW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CN1)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12958609.png)



![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)
![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)





![(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12958682.png)
